1-(Trideuteriomethyl)piperazine
Overview
Description
1-(Trideuteriomethyl)piperazine is a deuterated derivative of piperazine, a heterocyclic organic compound The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trideuteriomethyl)piperazine can be synthesized through various methods. One common approach involves the deuteration of 1-methylpiperazine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.
Chemical Reactions Analysis
Types of Reactions: 1-(Trideuteriomethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of deuterated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the deuterated methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deuterated amines.
Scientific Research Applications
1-(Trideuteriomethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its stability and unique isotopic properties.
Industry: The compound is used in the development of new materials and as a tracer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, making it a valuable tool in drug development and research.
Comparison with Similar Compounds
1-(Trideuteriomethyl)piperazine can be compared with other deuterated piperazine derivatives and non-deuterated analogs:
Similar Compounds: 1-methylpiperazine, 1-(trideuteriomethyl)piperidine, and 1-(trideuteriomethyl)morpholine.
Uniqueness: The presence of deuterium atoms in this compound provides enhanced stability and altered metabolic pathways compared to its non-deuterated counterparts. This makes it particularly useful in applications requiring precise isotopic labeling and stability.
Properties
IUPAC Name |
1-(trideuteriomethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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